2-Methylcyclopentanone 2-Methylcyclopentanone
Brand Name: Vulcanchem
CAS No.: 28631-88-1
VCID: VC13304440
InChI: InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3
SMILES: CC1CCCC1=O
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

2-Methylcyclopentanone

CAS No.: 28631-88-1

Cat. No.: VC13304440

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methylcyclopentanone - 28631-88-1

Specification

CAS No. 28631-88-1
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name 2-methylcyclopentan-1-one
Standard InChI InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3
Standard InChI Key ZIXLDMFVRPABBX-UHFFFAOYSA-N
SMILES CC1CCCC1=O
Canonical SMILES CC1CCCC1=O

Introduction

Chemical and Physical Properties

2-Methylcyclopentanone (C₆H₁₀O) is a clear, colorless liquid with a molecular weight of 98.14 g/mol and a density of 0.916 g/cm³ at standard conditions . Its boiling point ranges between 139–140°C, while the melting point is notably low at -75°C, reflecting weak intermolecular forces typical of cyclic ketones . The compound’s refractive index (1.434–1.436) and vapor pressure (5.8 mmHg at 25°C) further underscore its volatility .

Table 1: Key Physicochemical Properties of 2-Methylcyclopentanone

PropertyValueSource
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol
Density0.916 g/cm³
Boiling Point139–140°C
Melting Point-75°C
Refractive Index1.434–1.436
Vapor Pressure5.8 mmHg at 25°C
Water SolubilitySoluble

The compound’s stability under standard conditions and solubility in organic solvents facilitate its use in diverse synthetic protocols . Spectroscopic analyses, including UV-Vis and IR, reveal characteristic carbonyl absorption bands, aiding in its identification .

Synthesis and Production

Industrial synthesis of 2-methylcyclopentanone predominantly involves acid-catalyzed hydrolysis of methyl 1-methyl-2-oxocyclopentanecarboxylate. A patented method (CN110204500) achieves a 95% yield by reacting 200 g of the ester precursor with 1.5 L of water and 7.5 mL of concentrated sulfuric acid at 100°C for 10 hours . Post-reaction workup includes neutralization with sodium bicarbonate, brine washing, and distillation under reduced pressure .

Mechanistic Insight: The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water and subsequent decarboxylation to form the ketone . This method’s efficiency stems from the equilibrium shift favoring product formation under high-temperature conditions.

Alternative routes include microbial oxidation of cyclopentane derivatives, though these methods remain less scalable . Recent advancements focus on catalytic hydrogenation of phenolic compounds, but industrial adoption remains limited .

Pharmaceutical and Industrial Applications

2-Methylcyclopentanone serves as a critical intermediate in synthesizing MK-0354, a partial agonist of the nicotinic acid receptor (GPR109a), which shows promise in dyslipidemia treatment . Additionally, it is a precursor to falcipain inhibitors, antimalarial agents targeting Plasmodium falciparum cysteine proteases .

Table 2: Key Applications of 2-Methylcyclopentanone

ApplicationRoleSource
MK-0354 SynthesisNicotinic acid receptor agonist intermediate
Falcipain InhibitorsAntimalarial drug precursor
Flavoring AgentsFood additive component
Polymer ChemistryCross-linking agent for resins

In non-pharmaceutical sectors, 2-methylcyclopentanone contributes to flavoring agents and resin cross-linkers due to its mild odor and reactivity with amines .

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity centers on its ketone group and α-hydrogens. Deprotonation using bulky bases like triphenylmethyllithium generates enolates, with reaction conditions dictating kinetic vs. thermodynamic control . Under kinetic conditions (low temperature, short reaction time), the less substituted enolate forms preferentially, while thermodynamic control (higher temperature, prolonged reaction) favors the more stable, substituted enolate .

Figure 1: Enolate Formation Pathways

  • Kinetic Pathway: Bulky bases deprotonate the less hindered α-hydrogen, forming the less stable enolate rapidly .

  • Thermodynamic Pathway: Equilibration allows formation of the more substituted, stable enolate .

This dichotomy is critical in stereoselective synthesis, enabling access to diverse cyclopentane-derived architectures .

ParameterValueSource
Flash Point26°C
NFPA Flammability2 (Moderate)
Toxicity2 (Moderate)
Recommended StorageFlammables area, cool, dry

First aid measures include water rinsing for eye contact and fresh air access for inhalation exposure . Disposal must comply with hazardous waste regulations, emphasizing incineration or chemical neutralization .

Environmental Impact and Degradation

While specific ecotoxicity data are sparse, 2-methylcyclopentanone’s high mobility in water and low bioaccumulation potential suggest moderate environmental persistence . Photodegradation studies indicate susceptibility to UV-induced cleavage, though byproducts remain uncharacterized . Industrial emissions require scrubbing to mitigate atmospheric release, aligning with green chemistry principles .

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